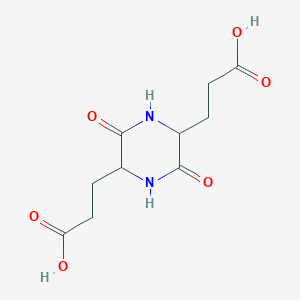![molecular formula C37H36N4O9 B13393580 4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Val-Ala-PAB-PNP is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of the Fmoc-protecting group and amino acid residues valine, alanine, p-aminobenzoic acid, and p-nitrophenyl carbonate. The valine-alanine sequence is specifically cleaved by cathepsin B, a lysosomal protease, while the Fmoc group can be deprotected under basic conditions to obtain the free amine for further conjugations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PNP involves several steps:
Fmoc Protection: The Fmoc group is introduced to protect the N-terminal of the peptide chain.
Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.
PAB Conjugation:
p-Aminobenzoic acid is attached to the peptide chain.PNP Introduction: The p-nitrophenyl carbonate group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Ala-PAB-PNP undergoes several types of reactions:
Cleavage: The valine-alanine sequence is cleaved by cathepsin B.
Deprotection: The Fmoc group is removed under basic conditions.
Substitution: The p-nitrophenyl carbonate group acts as a leaving group in substitution reactions.
Common Reagents and Conditions
Cleavage: Cathepsin B enzyme in lysosomal conditions.
Deprotection: Basic conditions, typically using piperidine.
Substitution: Various nucleophiles can react with the p-nitrophenyl carbonate group.
Major Products
Cleavage: Free valine-alanine peptide.
Deprotection: Free amine.
Substitution: Substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a cleavable linker in peptide synthesis.
Biology: Facilitates targeted drug delivery in ADCs.
Medicine: Enhances the efficacy and specificity of cancer therapeutics.
Industry: Employed in the large-scale production of ADCs for clinical use.
Wirkmechanismus
The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves:
Targeting: The ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: Cathepsin B cleaves the valine-alanine sequence, releasing the cytotoxic drug.
Deprotection: The Fmoc group is removed, allowing further reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valine-citrulline (Val-Cit) Linker: Another peptide-based ADC linker.
Phenylalanine-lysine (Phe-Lys) Linker: Used in ADCs for its stability and release behavior
Uniqueness
Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it highly effective in targeted drug delivery applications .
Eigenschaften
Molekularformel |
C37H36N4O9 |
|---|---|
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
[4-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44) |
InChI-Schlüssel |
ZJHZWBDLYYJQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


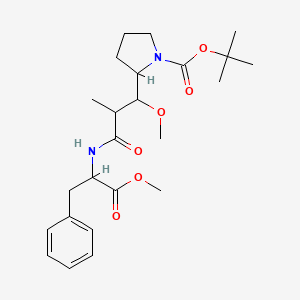
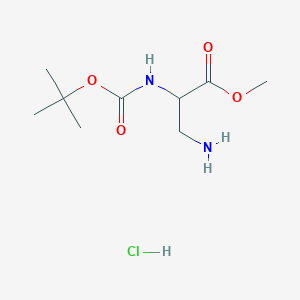
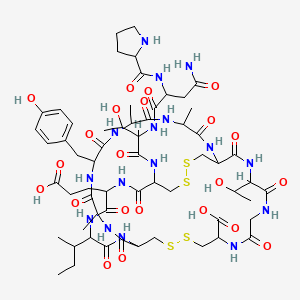
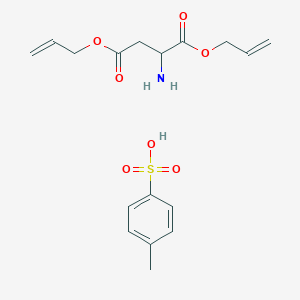


![(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid](/img/structure/B13393549.png)

![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)
![6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene](/img/structure/B13393559.png)

![7-(5-methylfuran-2-yl)-3-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13393572.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
